[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine
Description
Properties
IUPAC Name |
2,5-diethoxy-N,N,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-6-17-11-9-13(19(15,16)14(4)5)12(18-7-2)8-10(11)3/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUUVWNFPJGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The dimethylamine moiety may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Thermal Profile
The compound’s structure features ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions of the aromatic ring, a methyl (-CH₃) group at the 4-position, and a sulfonyl-dimethylamine (-SO₂-N(CH₃)₂) moiety. These substituents influence its thermal behavior:
Comparative Analysis with Analogous Compounds
Substituent Effects on Thermal Stability
Comparative studies highlight the role of alkoxy substituents in thermal stability:
Key Observations :
- Ethoxy vs. Methoxy Groups : The larger ethoxy groups in the target compound likely enhance steric hindrance and thermal resilience compared to methoxy analogues, delaying decomposition by ~50–100°C .
- Sulfonyl Linkage: The sulfonyl group stabilizes the aromatic system, reducing premature fragmentation seen in non-sulfonylated benzaldehyde derivatives .
Decomposition Pathways in Inert vs. Oxidative Atmospheres
- Inert Atmosphere (He) : Degradation begins with cleavage of the sulfonyl-dimethylamine bond, releasing dimethylamine. Above 300°C, oxidative condensation of dimethylamine forms m/z=58–59 compounds .
- Oxidative Atmosphere (Air): Exothermic oxidation of dimethylamine dominates, producing water and CO₂. No redox activity occurs below 250°C, contrasting with polyoxometalates, which dehydroxylate at lower temperatures .
Table 1. Comparative Thermal Data
| Parameter | This compound | Polytungstate Cages (Reference) |
|---|---|---|
| Onset Decomposition Temp (°C) | 348 (He), 365 (He) | <250 (dehydroxylation) |
| Major Gas-Phase Products | Dimethylamine, H₂O, m/z=58–59 | H₂O (dehydroxylation) |
| Exothermic Peaks in Air | 348–365°C | Not observed |
Notable Findings:
- The compound’s degradation is non-redox below 250°C, unlike polyoxometalates, which release water of crystallization at lower temperatures .
Biological Activity
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, enzyme inhibition potential, and related case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 317.38 g/mol
This sulfonamide derivative contains a diethoxy group and a methylphenyl moiety, which may contribute to its biological properties.
Enzyme Inhibition
Research indicates that sulfonamide compounds, including this compound, exhibit significant enzyme inhibitory activities. A study focusing on similar compounds reported substantial inhibitory effects against α-glucosidase and acetylcholinesterase (AChE) enzymes .
| Enzyme | Inhibition Type | Activity Level |
|---|---|---|
| α-Glucosidase | Competitive | Substantial |
| Acetylcholinesterase | Weak | Minimal |
The inhibition of α-glucosidase is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM), while AChE inhibition is significant for Alzheimer's disease treatment .
Antitumor Activity
Sulfonamides have also been explored for their antitumor properties. Compounds with similar structures have demonstrated broad-spectrum antitumor activity . For instance, certain sulfonamide derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro and in vivo models.
Case Study 1: Inhibition of AChE
In a comparative study of various sulfonamide derivatives, this compound was evaluated for its AChE inhibitory potential. The results indicated that while the compound exhibited some degree of inhibition, it was less potent than other derivatives tested .
Case Study 2: Antidiabetic Potential
Another study investigated the potential of sulfonamide derivatives in managing T2DM. The findings suggested that compounds with structural similarities to this compound effectively inhibited α-glucosidase activity, leading to reduced postprandial glucose levels in diabetic models .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies revealed favorable interactions with the active sites of both α-glucosidase and AChE. The binding affinities were calculated using various computational methods:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| α-Glucosidase | -8.4 |
| Acetylcholinesterase | -7.9 |
These results suggest that the compound has the potential to serve as a lead candidate for drug development targeting these enzymes.
Q & A
Q. Table 1. Effect of DMF Volume on Byproduct Formation
| DMF Volume (mL) | Byproduct Yield (%) |
|---|---|
| 15 | 5 |
| 5 | <1 |
| Data derived from analogous sulfonamide syntheses . |
(Advanced) What analytical techniques resolve structural ambiguities in this compound?
- HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 343.12).
- Multidimensional NMR : 1H NMR shows characteristic singlet for dimethylamine protons (~δ 2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13C NMR identifies sulfonyl carbon at ~δ 55 ppm.
- X-ray crystallography : Resolves absolute configuration if crystals are obtained via vapor diffusion (e.g., hexane/ethanol).
- HPLC-UV : Validates purity (>98% at 254 nm) using a C18 column and isocratic elution (70:30 acetonitrile/water) .
(Advanced) How is the compound’s biological activity evaluated against enzymatic targets?
- Enzyme inhibition assays : Measure IC50 against targets like carbonic anhydrase using fluorogenic substrates.
- Surface plasmon resonance (SPR) : Determines binding kinetics (e.g., K_D = 120 nM for a related sulfonamide).
- Molecular docking : Predicts interactions between the sulfonyl group and zinc ions in metalloenzyme active sites.
- Mutagenesis studies : Validate binding by comparing activity against wild-type and mutant enzymes (e.g., His94Ala substitution in carbonic anhydrase) .
(Advanced) What challenges arise in reducing the sulfonamide group, and how are they addressed?
The sulfonamide group’s strong S–N bond resists conventional reducing agents (e.g., LiAlH4, NaBH4). Alternatives include:
- Birch reduction : Li/NH3 at −78°C partially reduces electron-rich aromatic rings but leaves sulfonamide intact.
- Alternative routes : Introduce the amine moiety before sulfonylation. For example, pre-forming 2,5-diethoxy-4-methylaniline and reacting it with dimethylsulfamoyl chloride avoids post-synthetic reduction challenges .
(Advanced) How do structural modifications impact the compound’s bioactivity?
- Ethoxy vs. methoxy substituents : Ethoxy groups enhance metabolic stability but reduce solubility.
- Sulfonyl vs. carbonyl : Sulfonyl derivatives show higher binding affinity to zinc-dependent enzymes.
- Methyl positioning : Para-methyl groups on the phenyl ring improve steric complementarity in hydrophobic enzyme pockets.
SAR studies require parallel synthesis of analogs (e.g., 2,5-dimethoxy or 2,5-dihydroxy variants) and comparative bioassays .
(Basic) What safety protocols are essential when handling this compound?
- Storage : In airtight containers under nitrogen, away from moisture and oxidizers.
- Ventilation : Use fume hoods during synthesis to avoid dimethylamine inhalation.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Refer to SDS guidelines for sulfonamides, including PPE (gloves, goggles) and emergency eye wash protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
